

# Brilanestrant: Inducing Tumor Regression in Preclinical Animal Models

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## Compound of Interest

Compound Name: *Brilanestrant*

Cat. No.: *B612186*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Brilanestrant** (formerly known as GDC-0810 or ARN-810) is a non-steroidal, orally bioavailable Selective Estrogen Receptor Degradar (SERD).[1][2] It functions as a potent antagonist of the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein.[3][4] This mechanism effectively inhibits the growth and survival of ER-expressing cancer cells.[3][4] Preclinical studies have demonstrated **brilanestrant**'s robust activity in inducing tumor regression in various animal models of breast cancer, including those resistant to standard-of-care therapies like tamoxifen.[1][5]

These application notes provide a comprehensive overview of the preclinical data supporting **brilanestrant**'s anti-tumor efficacy and detailed protocols for its evaluation in animal models.

## Data Presentation

The following tables summarize the in vitro potency of **brilanestrant** and its in vivo efficacy in inducing tumor regression in breast cancer xenograft models.

Table 1: In Vitro Potency of **Brilanestrant**[4][5][6]

Parameter	Cell Line	Value (nM)	Description
ER $\alpha$ Binding Affinity (IC <sub>50</sub> )	-	6.1	Concentration required to displace 50% of the radioligand from the estrogen receptor alpha.
ER $\beta$ Binding Affinity (IC <sub>50</sub> )	-	8.8	Concentration required to displace 50% of the radioligand from the estrogen receptor beta.
ER $\alpha$ Degradation (EC <sub>50</sub> )	MCF-7	0.7	Concentration required to achieve 50% degradation of the estrogen receptor alpha.
Cell Viability (IC <sub>50</sub> )	MCF-7	2.5	Concentration required to inhibit the viability of MCF-7 breast cancer cells by 50%.
ERE Transcriptional Antagonism (IC <sub>50</sub> )	-	2.0	Concentration required to inhibit 50% of estrogen response element-mediated transcription.

Table 2: In Vivo Efficacy of **Brilanestrant** in Xenograft Models[1][5][6]

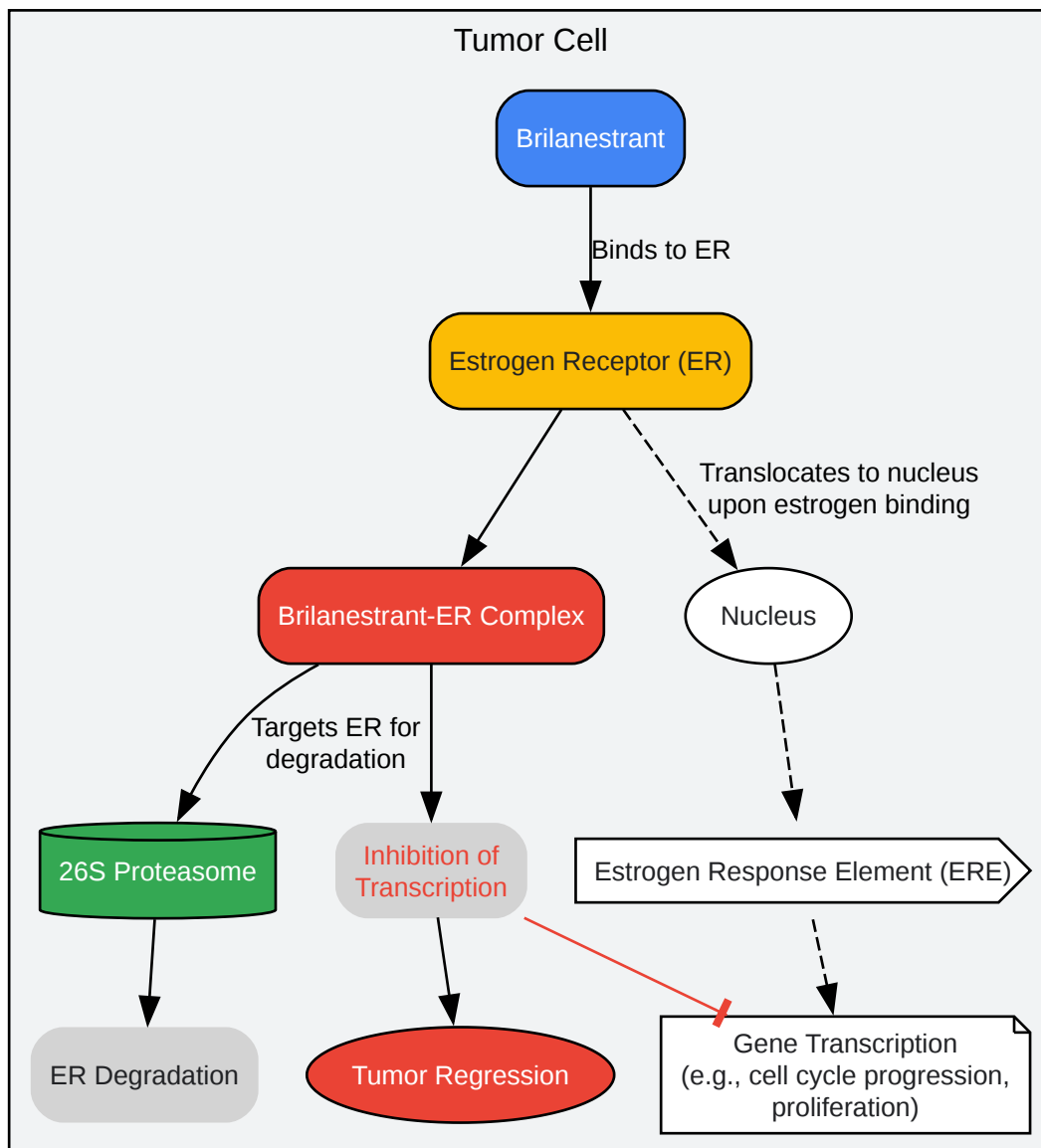
Animal Model	Treatment Group	Dosage & Administration	Key Findings
Tamoxifen-Sensitive MCF-7 Xenograft	Brilanestrant	3 mg/kg/day, p.o.	Substantial tumor growth inhibition.
Brilanestrant	30 and 100 mg/kg/day, p.o.	Dose-dependent efficacy.	
Brilanestrant	100 mg/kg/day, p.o.	Tumor regression observed in all animals (>50%) without significant weight loss.	
Tamoxifen-Resistant MCF-7 Xenograft	Brilanestrant	25 mg/kg, p.o. qd	Significant inhibition of tumor growth.
Brilanestrant	100 mg/kg/day, p.o.	Induced tumor regressions.	

## Signaling Pathways and Experimental Workflows

**Brilanestrant** Mechanism of Action: Estrogen Receptor Degradation

**Brilanestrant** exerts its anti-tumor effects by directly targeting the estrogen receptor. The following diagram illustrates its mechanism of action.

## Brilanestrant Mechanism of Action

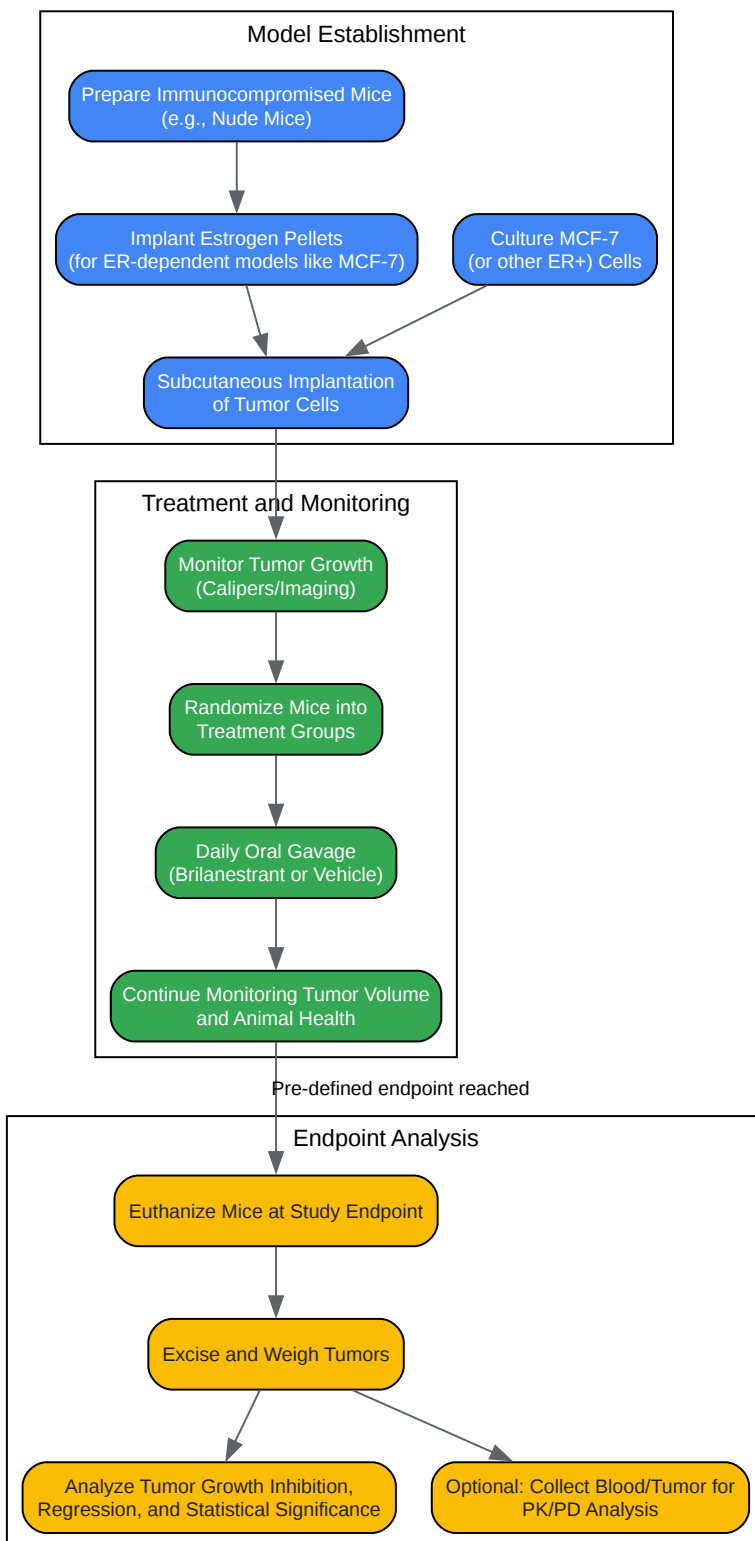
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Caption: **Brilanestrant** binds to the estrogen receptor, leading to its degradation via the proteasome and subsequent inhibition of gene transcription, ultimately resulting in tumor regression.

#### Experimental Workflow: In Vivo Efficacy Study of **Brilanestrant**

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **brilanestrant** in a xenograft mouse model.

## In Vivo Efficacy Workflow for Brilanestrant

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